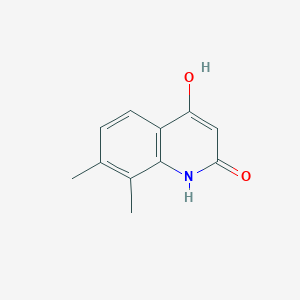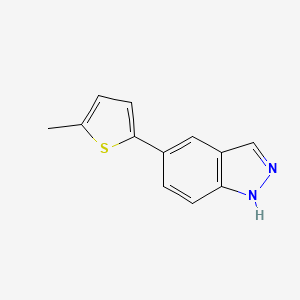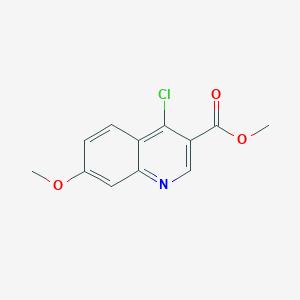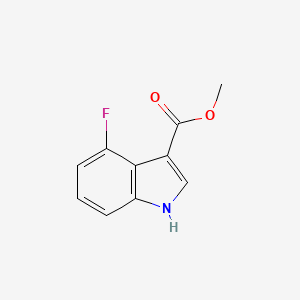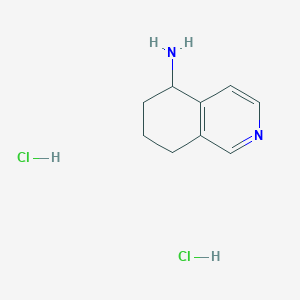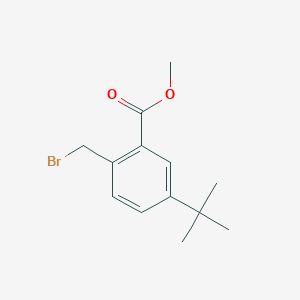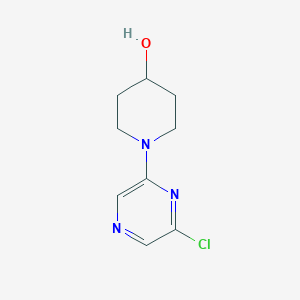
1-(6-氯-2-吡啶基)-4-哌啶醇
描述
1-(6-Chloropyrazin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H13ClN2O It is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the 6-position and a piperidinol group at the 4-position
科学研究应用
1-(6-Chloropyrazin-2-yl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
生化分析
Biochemical Properties
1-(6-Chloro-2-pyrazinyl)-4-piperidinol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modifying its activity .
Cellular Effects
The effects of 1-(6-Chloro-2-pyrazinyl)-4-piperidinol on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to inhibit the MAPK/ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis in certain cancer cell lines .
Molecular Mechanism
At the molecular level, 1-(6-Chloro-2-pyrazinyl)-4-piperidinol exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can activate certain transcription factors, leading to changes in gene expression. These molecular interactions are crucial for understanding the compound’s overall biochemical impact .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(6-Chloro-2-pyrazinyl)-4-piperidinol change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions for extended periods, but its activity may decrease over time due to gradual degradation.
Dosage Effects in Animal Models
The effects of 1-(6-Chloro-2-pyrazinyl)-4-piperidinol vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in rodent models .
Metabolic Pathways
1-(6-Chloro-2-pyrazinyl)-4-piperidinol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, thereby influencing the compound’s overall biochemical activity .
Transport and Distribution
Within cells and tissues, 1-(6-Chloro-2-pyrazinyl)-4-piperidinol is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it has been observed to accumulate in the liver and kidneys, where it exerts its primary effects .
Subcellular Localization
The subcellular localization of 1-(6-Chloro-2-pyrazinyl)-4-piperidinol is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyrazin-2-yl)piperidin-4-ol typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which then reacts with piperidine to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of 1-(6-Chloropyrazin-2-yl)piperidin-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(6-Chloropyrazin-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1-(6-Chloro-2-pyrazinyl)-4-piperidinone.
Reduction: Formation of 1-(6-Chloro-2-pyrazinyl)-4-piperidine.
Substitution: Formation of various substituted pyrazine derivatives.
作用机制
The mechanism of action of 1-(6-Chloropyrazin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-(6-Chloro-2-pyrazinyl)-4-methylpiperazine
- 1-(6-Chloro-2-pyrazinyl)-4-phenylpiperazine
- 2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]ethanol
Uniqueness
1-(6-Chloropyrazin-2-yl)piperidin-4-ol is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
属性
IUPAC Name |
1-(6-chloropyrazin-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-5-11-6-9(12-8)13-3-1-7(14)2-4-13/h5-7,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCXGHYHTDDCEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



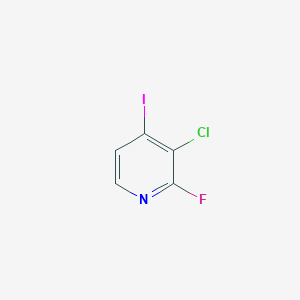


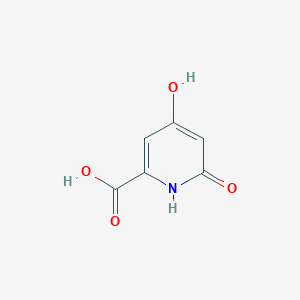

![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423874.png)
